molecular formula C22H28N4O B4932706 N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

カタログ番号: B4932706
分子量: 364.5 g/mol
InChIキー: TVLVVECFXOZSMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been studied for its effects on the endocannabinoid system and its potential use in treating various medical conditions.

作用機序

CP-55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This system plays a key role in regulating various physiological processes, including pain perception, inflammation, and immune function. By activating these receptors, CP-55940 can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.

実験室実験の利点と制限

One of the main advantages of CP-55940 for lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of activating these receptors in a controlled manner. However, one limitation of CP-55940 is its potential for producing unwanted side effects, particularly at high doses. This can make it difficult to interpret the results of experiments and may limit its use in certain contexts.

将来の方向性

There are several potential future directions for research on CP-55940. One area of interest is its potential use in treating addiction and substance abuse disorders, as it has been shown to modulate the activity of the dopamine system, which is involved in reward and addiction. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to better understand the safety and efficacy of CP-55940 in humans, particularly in the context of its potential therapeutic applications.

合成法

CP-55940 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol with 1H-pyrazole-5-carboxylic acid to form the pyrazole-piperidine intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, CP-55940.

科学的研究の応用

CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in treating conditions such as multiple sclerosis, epilepsy, and Parkinson's disease.

特性

IUPAC Name

N-[2-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c27-22(19-9-5-2-6-10-19)24-21-11-14-23-26(21)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-3,5-6,9-11,14,18,20H,4,7-8,12-13,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLVVECFXOZSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。